molecular formula C14H21N3O3 B3997694 N-(3-Isopropoxy-propyl)-N'-pyridin-3-ylmethyl-oxalamide

N-(3-Isopropoxy-propyl)-N'-pyridin-3-ylmethyl-oxalamide

Cat. No.: B3997694
M. Wt: 279.33 g/mol
InChI Key: MLSLNBXZDFATHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Isopropoxy-propyl)-N’-pyridin-3-ylmethyl-oxalamide is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an oxalamide group, a pyridine ring, and an isopropoxy-propyl chain. This compound is of interest due to its potential reactivity and applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Isopropoxy-propyl)-N’-pyridin-3-ylmethyl-oxalamide typically involves multiple steps. One common method includes the reaction of 3-isopropoxypropylamine with pyridine-3-carboxaldehyde to form an intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3-Isopropoxy-propyl)-N’-pyridin-3-ylmethyl-oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(3-Isopropoxy-propyl)-N’-pyridin-3-ylmethyl-oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Isopropoxy-propyl)-N’-pyridin-3-ylmethyl-oxalamide involves its interaction with specific molecular targets. The oxalamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Isopropoxy-propyl)-N’-pyridin-4-ylmethyl-oxalamide
  • N-(3-Isopropoxy-propyl)-N’-pyridin-2-ylmethyl-oxalamide
  • N-(3-Isopropoxy-propyl)-N’-pyridin-3-ylmethyl-carbamate

Uniqueness

N-(3-Isopropoxy-propyl)-N’-pyridin-3-ylmethyl-oxalamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industry.

Properties

IUPAC Name

N-(3-propan-2-yloxypropyl)-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-11(2)20-8-4-7-16-13(18)14(19)17-10-12-5-3-6-15-9-12/h3,5-6,9,11H,4,7-8,10H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSLNBXZDFATHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C(=O)NCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(3-Isopropoxy-propyl)-N'-pyridin-3-ylmethyl-oxalamide
Reactant of Route 2
Reactant of Route 2
N-(3-Isopropoxy-propyl)-N'-pyridin-3-ylmethyl-oxalamide
Reactant of Route 3
Reactant of Route 3
N-(3-Isopropoxy-propyl)-N'-pyridin-3-ylmethyl-oxalamide
Reactant of Route 4
Reactant of Route 4
N-(3-Isopropoxy-propyl)-N'-pyridin-3-ylmethyl-oxalamide
Reactant of Route 5
Reactant of Route 5
N-(3-Isopropoxy-propyl)-N'-pyridin-3-ylmethyl-oxalamide
Reactant of Route 6
Reactant of Route 6
N-(3-Isopropoxy-propyl)-N'-pyridin-3-ylmethyl-oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.